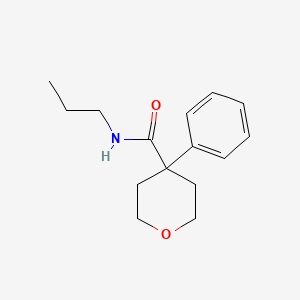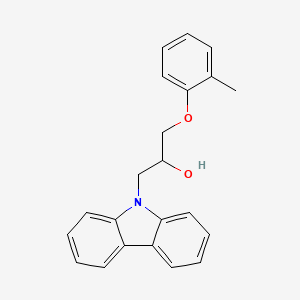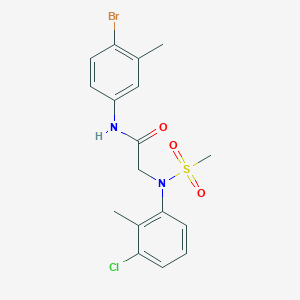
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a tetrahydrofuran derivative that has been synthesized through different methods, including the use of palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a GPCR ligand, particularly for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide's potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide and its effects on different physiological processes.
Méthodes De Synthèse
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide can be synthesized through different methods, including palladium-catalyzed cross-coupling reactions. This method involves the reaction of 4-bromo-N-propyltetrahydro-2H-pyran-4-carboxamide with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the use of Grignard reagents and Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurological disorders. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes.
Propriétés
IUPAC Name |
4-phenyl-N-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-10-16-14(17)15(8-11-18-12-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLQDKAHYYLKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)


![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)

![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)